molecular formula C10H14N2OS B2828528 N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide CAS No. 307492-59-7

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide

Cat. No. B2828528
M. Wt: 210.3
InChI Key: ZFHPMPUWUCQVDW-UHFFFAOYSA-N
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Patent
US06693122B2

Procedure details

1-Amino-2-methylpropane-2-thiol hydrochloride (1.10 g, 6.18 mmol) was dissolved in DMF and nicotinoyl chloride hydrochloride (1.14 g, 8.03 mmol) was slowly added as a solid. The mixture was cooled to 0° C. and triethylamine (3.0 mL, 21.63 mmol) was slowly added. The mixture was stirred for one half hour at 0° C., allowed to warm to room temperature, and stirred overnight. The reaction mixture was diluted with methylene chloride, washed with saturated sodium bicarbonate, brine, and dried over magnesium sulfate. The volatiles were removed under reduced pressure to give a pink oil. An excess of hydrogen chloride in ether was added to precipitate 831 mg. (55%) of the title compound, mp. 163-165° C. 1H NMR (300 MHz, DMSO) δ 9.00 (br s, 1H), 8.71 (dd, 1H, J=2.0,4.9), 8.20 (dt, 1H, j=2.0, 7.9), 7.51 (dd, 1H, J=4.9, 7.9), 3.44 (d, 2H, J=6.3), 1.32 (s, 6H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([CH3:7])([SH:6])[CH3:5].Cl.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1.C(N(CC)CC)C.Cl>CN(C=O)C.C(Cl)Cl.CCOCC>[CH3:5][C:4]([SH:6])([CH3:7])[CH2:3][NH:2][C:9]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NCC(C)(S)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one half hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pink oil
CUSTOM
Type
CUSTOM
Details
to precipitate 831 mg

Outcomes

Product
Name
Type
Smiles
CC(CNC(=O)C=1C=NC=CC1)(C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.